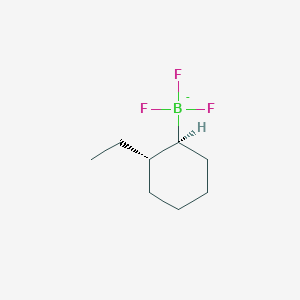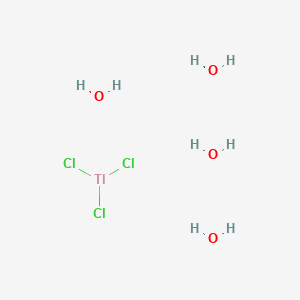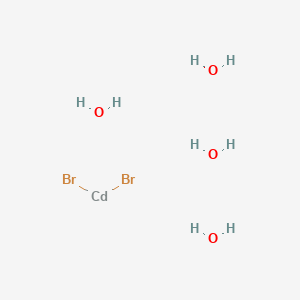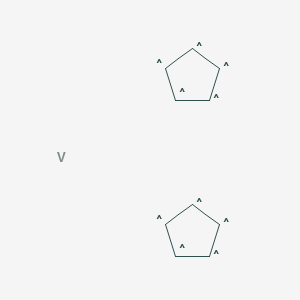
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium is a coordination compound where calcium is bonded to two molecules of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and volatility. It is often used in various scientific and industrial applications, particularly in the field of materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium typically involves the reaction of calcium salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The process often includes purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium can undergo several types of chemical reactions, including:
Substitution Reactions: Where the ligand can be replaced by other ligands.
Coordination Reactions: Involving the formation of complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include other metal salts, organic solvents, and sometimes catalysts to facilitate the reaction. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different properties.
科学的研究の応用
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with high thermal stability and unique electronic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Analytical Chemistry: Employed in techniques such as mass spectrometry and chromatography for the analysis of complex mixtures.
Biological Studies: Investigated for its potential use in biological systems due to its unique chemical properties.
作用機序
The mechanism by which Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium exerts its effects involves the interaction of the calcium ion with various molecular targets. The fluorinated ligands provide stability and influence the reactivity of the compound. The pathways involved often include coordination with other metal ions or organic molecules, leading to the formation of stable complexes.
類似化合物との比較
Similar Compounds
- Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper
- Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)nickel
- Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)zinc
Uniqueness
The uniqueness of Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)calcium lies in its specific coordination with calcium, which imparts distinct properties such as higher thermal stability and specific reactivity patterns compared to its counterparts with other metal ions.
特性
分子式 |
C20H20CaF14O4 |
|---|---|
分子量 |
630.4 g/mol |
IUPAC名 |
calcium;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
InChI |
InChI=1S/2C10H11F7O2.Ca/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; |
InChIキー |
UUXRFZXYYNXEBG-SJGYQHGCSA-L |
異性体SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Ca+2] |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)





![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)
![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)


